2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)
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Overview
Description
2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a hydrazinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide typically involves multiple steps. One common approach is to start with the bromination of benzamide to form 2-bromobenzamide . This intermediate is then reacted with 5-hydroxy-2-nitrobenzaldehyde under specific conditions to form the desired hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone linkage and nitro group are key functional groups that enable it to bind to specific sites, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide apart is its unique combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both a bromine atom and a hydrazone linkage makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H13BrN4O5 |
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Molecular Weight |
421.20 g/mol |
IUPAC Name |
2-bromo-N-[2-[(2E)-2-[(5-hydroxy-2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13BrN4O5/c17-13-4-2-1-3-12(13)16(24)18-9-15(23)20-19-8-10-7-11(22)5-6-14(10)21(25)26/h1-8,22H,9H2,(H,18,24)(H,20,23)/b19-8+ |
InChI Key |
DGSADTXZLVWDSI-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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